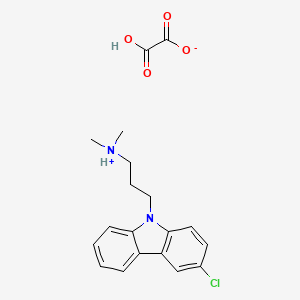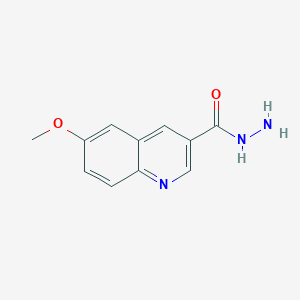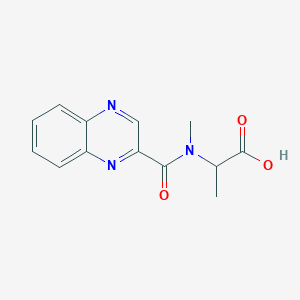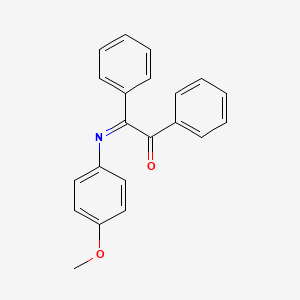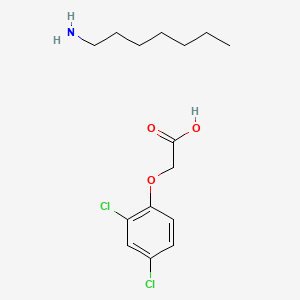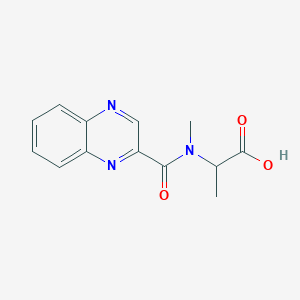![molecular formula C33H24O2 B13744481 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid is an organic compound with the molecular formula C27H20O2. It is characterized by a benzoic acid moiety substituted with a 4-(1,2,2-triphenylethenyl)phenyl group. This compound is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid typically involves the following steps:
Starting Material: The process begins with 2-(4-bromophenyl)-1,1,2-triphenylethene.
Reaction with n-Butyllithium: Under an inert nitrogen atmosphere, 2-(4-bromophenyl)-1,1,2-triphenylethene is dissolved in tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added slowly.
Carboxylation: After activation, dry ice (solid CO2) is added to the reaction mixture, leading to the formation of the carboxylated product.
Acid Workup: The reaction is quenched with dilute hydrochloric acid, and the product is extracted using ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the phenyl groups or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as fluorescent dyes and light-emitting diodes (LEDs)[][2].
Mechanism of Action
The mechanism of action of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Carboxyphenyl)-1,2,2-triphenylethene
- 1-(4-Nitrophenyl)-1,2,2-triphenylethylene
- 1-(4-Aminophenyl)-1,2,2-triphenylethene
- 1-Methyl-4-(1,2,2-triphenylethenyl)benzene
- 4-(1,2,2-Triphenylvinyl)benzenesulfonic acid
Uniqueness
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid stands out due to its unique combination of a benzoic acid moiety with a triphenylethenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C33H24O2 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C33H24O2/c34-33(35)30-22-18-25(19-23-30)24-16-20-29(21-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,(H,34,35) |
InChI Key |
LFQBEJITDAUVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

